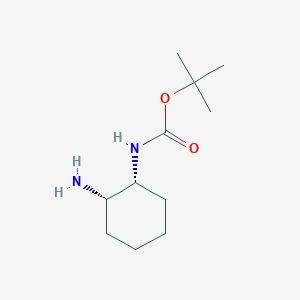

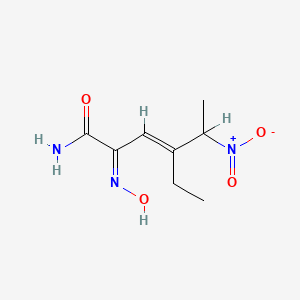

叔丁基 (1R,2S)-2-氨基环己基氨基甲酸酯

描述

"tert-butyl (1R,2S)-2-aminocyclohexylcarbamate"

Synthesis Analysis

The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, involves an iodolactamization as a key step. This process leads to the formation of a highly functionalized compound through an efficient sequence (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid reveals a Z-configuration of the cyclopropane ring, showcasing hydrogen bonds forming dimers and chains, which significantly influences the conformation in the crystal state (Cetina et al., 2003).

Chemical Reactions and Properties

Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the versatility of the tert-butyl group in facilitating reactions with a variety of electrophiles to yield high-yield N-ester type compounds (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, as a cyclic amino acid ester, characterized by single crystal X-ray diffraction, highlights significant physical properties including a monoclinic space group and a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014).

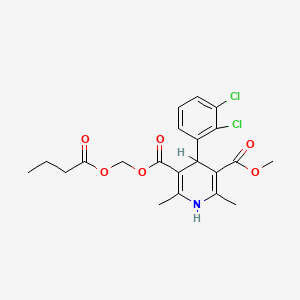

"Cholesteryl n-(trimethylammonioethyl)carbamate chloride"

Synthesis Analysis

The reaction of amines with cholesteryl chloroformate demonstrates the formation of N-substituted cholesteryl carbamates, showcasing the utility of cholesteryl chloroformate in isolating and identifying amines, with thermal decomposition leading to various products including cholesterol (McKay & Vavasour, 1953).

Molecular Structure Analysis

Cholesteryl carbamates, prepared through the reaction with cholesteryl chloroformate and amine derivatives, display liquid crystals properties, indicating the significance of the cholesteryl moiety in determining molecular structure and mesomorphic characteristics (Baciu et al., 2001).

Chemical Reactions and Properties

Synthesis of cholesteryl polyamine carbamates highlights their potential as gene delivery models, with detailed interpretations of their chemical structures and charges, showcasing the impact of the cholesteryl group on the compound's reactivity and interaction with DNA (Geall et al., 2000).

Physical Properties Analysis

The synthesis and liquid crystal properties of urethans, including cholesteryl N-para-substituted-phenylcarbamates, elucidate the mesophase stability and the influence of the cholesteryl moiety on liquid crystalline behavior, demonstrating the versatility of cholesteryl carbamates in material science (Verbit & Lorenzo, 1975).

科学研究应用

相关化合物的环境存在和影响

- 合成酚类抗氧化剂 (SPA) 的环境存在和毒性: SPA,包括与叔丁基基团相关的化合物,已在各种环境基质中被检测到。这些化合物,例如 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基-苯酚 (DBP),已在室内灰尘、室外空气颗粒物、海床沉积物和河水中被发现。毒性研究表明,一些 SPA 可能会引起肝毒性、内分泌干扰作用,甚至致癌,其转化产物可能比母体化合物更具毒性 (Liu & Mabury, 2020)。

分解和生物修复

- 甲基叔丁基醚 (MTBE) 的分解: MTBE 是一种与叔丁基基团在结构上相关的化合物,已研究了使用冷等离子体反应器对其进行分解。这些研究证明了分解 MTBE 的可行性,为解决环境污染中相关化合物提供了潜在的方法 (Hsieh 等人,2011)。

非色谱生物分离过程

- 用于生物分离的三相分配 (TPP): TPP 是一种绿色、高效且经济的方法,用于分离和纯化生物活性分子,包括带有叔丁基基团的分子。它可以应用于蛋白质、酶、植物油、多糖和其他小分子有机化合物,突出了其在叔丁基 (1R,2S)-2-氨基环己基氨基甲酸酯等化合物的纯化过程中的多功能性和潜力 (Yan 等人,2018)。

先进材料合成

- 通过亚磺酰胺合成 N-杂环: 与叔丁基基团的应用密切相关的的手性磺酰胺已被用于胺及其衍生物(包括 N-杂环)的立体选择性合成。这篇综述涵盖了叔丁基磺酰胺在不对称 N-杂环合成中的应用,为合成叔丁基 (1R,2S)-2-氨基环己基氨基甲酸酯等复杂分子提供了潜在的框架 (Philip 等人,2020)。

安全和危害

属性

IUPAC Name |

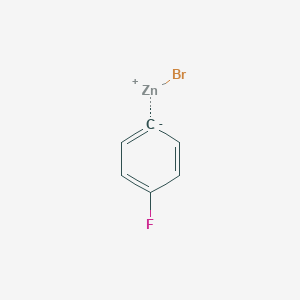

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363876 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

CAS RN |

364385-54-6, 184954-75-4 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-(phenylamino)butyl]-L-leucyl]-, m](/img/no-structure.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)